molecular formula C22H24FN5O B2880315 N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-65-2

N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2880315
CAS No.: 1251689-65-2
M. Wt: 393.466
InChI Key: RVJPHLJJTWPSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251689-65-2) is a chemical compound with a molecular formula of C22H24FN5O and a molecular weight of 393.46 g/mol . This specific 1,2,3-triazole-4-carboxamide derivative is offered for research use and is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism and is implicated in adverse drug responses and various disease pathways . Research into these inhibitors holds potential for overcoming drug-drug interactions and treatment resistance . The structural features of this compound—including a fluorinated and methylated phenyl ring, a pyridyl group, and a cycloheptyl carboxamide side chain—are characteristic of molecules designed to interact with complex biological targets. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-15-14-18(8-9-19(15)23)28-21(16-10-12-24-13-11-16)20(26-27-28)22(29)25-17-6-4-2-3-5-7-17/h8-14,17H,2-7H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPHLJJTWPSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also referred to as L741-3456, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C22H24FN5OC_{22}H_{24}FN_{5}O, and it features a triazole ring, which is known for its versatility in medicinal chemistry. The structure includes a cycloheptyl group, a pyridine moiety, and a 4-fluoro-3-methylphenyl substituent. Its IUPAC name is this compound.

Anticancer Activity

Research Findings:
Several studies have investigated the anticancer properties of triazole derivatives, including L741-3456. For instance, compounds with similar triazole structures have shown significant antiproliferative effects against various cancer cell lines. One study reported that triazole-containing hybrids exhibited IC50 values as low as 0.43μM0.43\mu M against HCT116 colorectal cancer cells, indicating strong potency compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the disruption of mitochondrial function. Increased levels of reactive oxygen species (ROS) have been observed following treatment with triazole derivatives, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm . This apoptotic pathway is crucial for the efficacy of anticancer agents.

Antimicrobial Activity

Research has also explored the antimicrobial potential of triazole compounds. A study investigating various 1,2,3-triazole derivatives found promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds demonstrated effective inhibition at concentrations as low as 5mg/mL5mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Trypanocidal Activity

In addition to its anticancer and antimicrobial properties, L741-3456 has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown significant trypanocidal activity with IC50 values ranging from 0.21μM0.21\mu M to 6.20μM6.20\mu M, indicating their potential as therapeutic agents in treating this parasitic infection .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value Mechanism
AnticancerHCT116 (colorectal cancer)0.43μM0.43\mu MInduction of apoptosis via ROS generation
AntibacterialStaphylococcus aureus5mg/mL5mg/mLInhibition of bacterial growth
TrypanocidalTrypanosoma cruzi0.216.20μM0.21-6.20\mu MDisruption of parasite viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several triazole-carboxamide derivatives reported in recent literature. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities.

Substituent Analysis

Compound Name / ID R1 (Position 1) R2 (Position 5) R3 (Position 4) Molecular Weight (g/mol) Key References
Target Compound 4-fluoro-3-methylphenyl pyridin-4-yl cycloheptyl carboxamide ~432.45*
1-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (L741-3437) 4-ethylphenyl pyridin-4-yl 2-(morpholin-4-yl)ethyl carboxamide 406.49
1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (BG15819) 4-fluorophenyl pyridin-4-yl pyridin-4-ylmethyl carboxamide 374.37
N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl methyl variable amines (e.g., benzyl) ~280–350
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) 2,4-dihydroxy-5-isopropylphenyl pyridin-4-yl 2,6-difluoro-3-(propylsulfonamido)phenyl ~590.56

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The pyridin-4-yl group contributes to hydrogen-bond acceptor capacity, a feature shared with BG15819 and L741-3437 .
  • Metabolic Stability : Fluorine substitution (4-fluoro-3-methylphenyl) may reduce oxidative metabolism, a strategy also employed in BG15819 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.